Avobenzone-ecamsule-octocrilene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

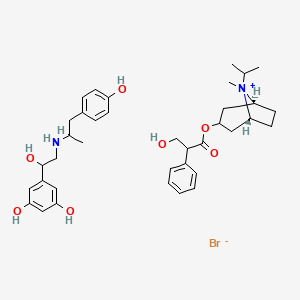

Avobenzone-ecamsule-octocrilene is a topical cream that contains a combination of active ingredients, including avobenzone, ecamsule, and octocrylene. It is primarily used as a sunscreen to protect the skin from harmful ultraviolet (UV) radiation. The product is manufactured by L’Oreal USA and has been approved by the FDA for over-the-counter use .

Vorbereitungsmethoden

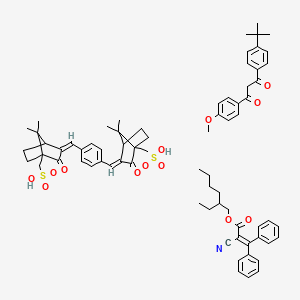

The preparation of Avobenzone-ecamsule-octocrilene involves the synthesis of its active ingredients:

Avobenzone: This compound is synthesized through a multi-step process that includes the reaction of 4-tert-butyl-4’-methoxydibenzoylmethane with various reagents under controlled conditions.

Ecamsule: This compound is prepared by sulfonation of terephthalic acid followed by esterification and other chemical modifications.

Octocrylene: This compound is synthesized by the esterification of 2-ethylhexanol with cyanoacrylic acid.

Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the active ingredients. The final product is formulated by combining these active ingredients with other excipients to create a stable cream suitable for topical application .

Analyse Chemischer Reaktionen

Avobenzone-ecamsule-octocrilene undergoes various chemical reactions, including:

Oxidation: The active ingredients can undergo oxidation when exposed to UV radiation, which is a part of their protective mechanism.

Reduction: Some components may undergo reduction reactions under specific conditions, although this is less common.

Substitution: The active ingredients can participate in substitution reactions, particularly in the presence of other reactive compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically more stable derivatives of the original compounds .

Wissenschaftliche Forschungsanwendungen

Avobenzone-ecamsule-octocrilene has a wide range of scientific research applications:

Chemistry: It is used in studies related to photostability and the development of new sunscreen formulations.

Biology: Research on its effects on skin cells and its role in preventing UV-induced DNA damage.

Medicine: Studies on its efficacy in preventing skin cancer and other UV-related skin conditions.

Industry: Used in the development of cosmetic products and formulations that require UV protection.

Wirkmechanismus

The mechanism of action of Avobenzone-ecamsule-octocrilene involves the absorption of UV radiation by its active ingredients. Avobenzone absorbs UVA rays, ecamsule absorbs both UVA and UVB rays, and octocrylene stabilizes the other ingredients and absorbs UVB rays. These compounds work together to prevent UV radiation from penetrating the skin and causing damage. The molecular targets include the DNA and proteins in skin cells, which are protected from UV-induced damage through this mechanism .

Vergleich Mit ähnlichen Verbindungen

Avobenzone-ecamsule-octocrilene can be compared with other sunscreen formulations such as:

Vichy SPF 50+ Capital Soleil UV-Age Daily: Contains similar active ingredients but with higher SPF and additional components like niacinamide.

La Roche-Posay Anthelios: Another sunscreen with similar UV protection but different formulation and additional skin benefits.

Cetaphil Daily Facial Moisturizer SPF 15: Contains different active ingredients but provides similar UV protection .

This compound is unique due to its specific combination of avobenzone, ecamsule, and octocrylene, which provides broad-spectrum UV protection and stability.

Eigenschaften

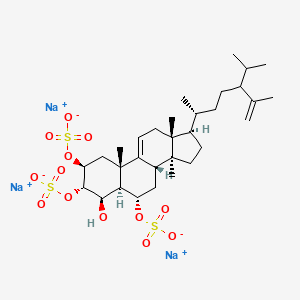

Molekularformel |

C72H83NO13S2 |

|---|---|

Molekulargewicht |

1234.6 g/mol |

IUPAC-Name |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C28H34O8S2.C24H27NO2.C20H22O3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21;1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);6-11,13-16,19H,3-5,12,18H2,1-2H3;5-12H,13H2,1-4H3/b19-13-,20-14+;; |

InChI-Schlüssel |

SCEGVUHCXYZMQL-BXUPKDGBSA-N |

Isomerische SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |

Kanonische SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |

Synonyme |

anthelios SX avobenzone - ecamsule - octocrilene avobenzone, ecamsule, octocrilene drug combination |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate](/img/structure/B1262600.png)